REACTION_CXSMILES
|
C([SiH](CC)CC)C.[Cl:8][CH2:9][CH2:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)=O>FC(F)(F)C(O)=O>[Cl:8][CH2:9][CH2:10][CH2:11][CH2:12][C:14]1[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=1
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Name
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|
Quantity
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22.5 mL
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Type
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reactant
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Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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ClCCCC(=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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47 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Type
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CUSTOM
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Details
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stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature under nitrogen for 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
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The reaction was quenched with brine
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClCCCCC1=CC=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |